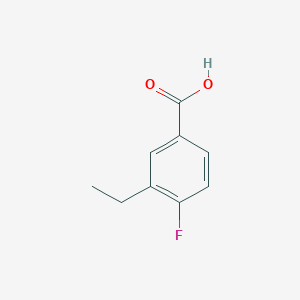

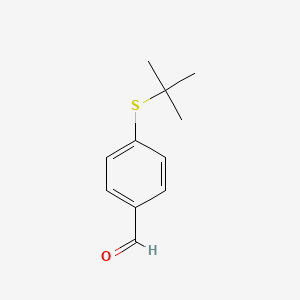

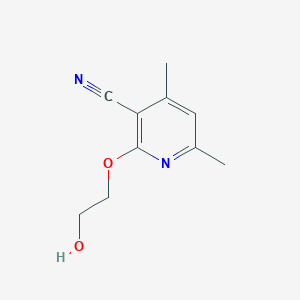

![molecular formula C8H6N2O2S B1312859 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one CAS No. 903891-96-3](/img/structure/B1312859.png)

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one” is a type of benzothiazine derivative . Benzothiazine derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of benzothiazine derivatives has been well developed and involves various methods . For instance, complex 1,4-thiazine analogues have been synthesized by treating 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one with N-benzyl-2-mercaptoacetamide using Cs2CO3 as a catalyst in DMF .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is complex and varies depending on the specific compound . The structure typically includes a benzothiazine moiety, which is a type of heterocyclic compound containing both nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, many of which have been studied in the context of their synthesis . For example, the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system has been used to construct a [1, 3]thiazino-[3,2-a]benzimidazole scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives depend on the specific compound . These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Synthesis and Chemical Properties

- A study outlined the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin, indicating the compound's relevance in creating biologically active derivatives (Zia-ur-Rehman et al., 2009).

- Another research effort focused on the synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazines via a DABCO-catalyzed one-pot, three-component reaction, demonstrating the compound's versatility in chemical synthesis (Wu et al., 2013).

Biological Activities and Applications

- A study on the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related derivatives showcased the potential therapeutic applications of these compounds in treating seizures, with specific compounds identified as potentially useful and safe therapeutic agents (Zhang et al., 2010).

- The antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines were explored, indicating the potential of these compounds as analgesic agents. This study points towards the synthesis of compounds that could serve as safer alternatives to traditional NSAIDs (Alipour et al., 2014).

Antioxidant and Antiretroviral Activities

- Research into the synthesis, crystal structure, antioxidant activity, and DFT study of 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-One provided insights into the compound's molecular characteristics and promising range of biological activities, including antioxidant properties (Rodríguez et al., 2020).

- A structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for potent anti-HIV agents revealed derivatives with significantly improved anti-HIV activity, underlining the compound's potential in antiretroviral therapy (Mizuhara et al., 2012).

Novel Synthetic Routes and Derivatives

- Innovative synthetic routes have been developed for benzene fused six-, seven-, and eight-membered rings containing nitrogen and sulfur, including dihydro-2H-benzo[1,4]thiazines, showcasing the compound's utility in creating complex heterocyclic structures (Mukherjee & Biehl, 2004).

- Microwave-assisted synthesis techniques have been applied to the production of benzo[b][1,4]thiazin-3(4H)-ones, highlighting efficient methods for generating these compounds and their derivatives (Zuo et al., 2008).

Safety And Hazards

Future Directions

The future directions for research on benzothiazine derivatives are broad and promising . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . Furthermore, the development of novel and efficient methods to construct the 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions is highly desirable .

properties

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one | |

CAS RN |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

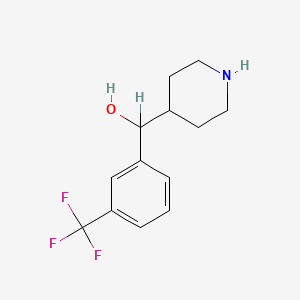

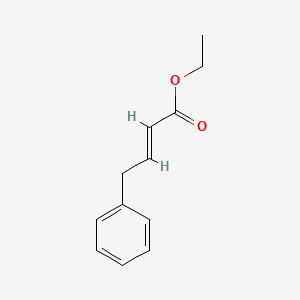

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

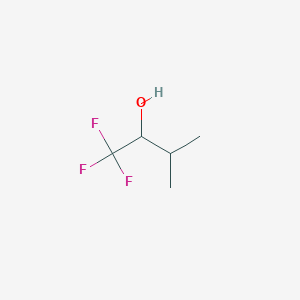

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)

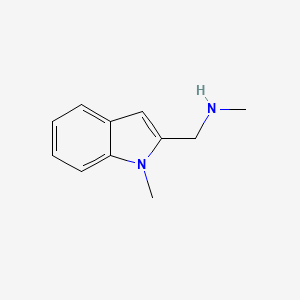

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)